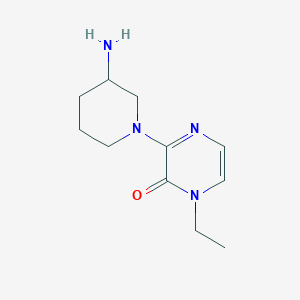

3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one

Overview

Description

3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one, also known as 3APEP, is an organic compound belonging to the family of pyrazinones. It is an important intermediate in the synthesis of various drugs and other compounds. 3APEP has been studied extensively in recent years due to its potential applications in medicine and biochemistry.

Scientific Research Applications

Behavioral Pharmacology and Antidepressant Potential

The behavioral pharmacology of AR-A000002, a novel, selective 5-HT1B antagonist, suggests that compounds affecting the serotonin pathway may have potential applications in treating anxiety and affective disorders. This compound demonstrated anxiolytic and antidepressant efficacy in various animal models, suggesting a utility for 5-HT1B antagonists in the treatment of both anxiety and depression (Hudzik et al., 2003).

Plant Biology and Ethylene Precursors

Research on 1-aminocyclopropane-1-carboxylic acid (ACC) in plants indicates the complex roles that simple molecules can play beyond being precursors to other compounds such as ethylene. This suggests potential research applications of related compounds in plant biology, highlighting their roles in growth, stress response, and signal transduction (Van de Poel & Van Der Straeten, 2014).

Medicinal Chemistry and Drug Development

The versatility of phenylpiperazine derivatives in medicinal chemistry, as reviewed by Maia et al. (2012), underscores the potential of structurally similar compounds like "3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one" in drug development. These compounds have reached late-stage clinical trials for treating CNS disorders, indicating the potential for diverse therapeutic applications (Maia, Tesch, & Fraga, 2012).

Anti-Endotoxic Effects of Traditional Chinese Medicine

The study on chemical components from traditional Chinese medicine exhibiting anti-endotoxin effects implies that related compounds could be explored for their medicinal properties, including anti-inflammatory and antimicrobial activities. This area of research opens up potential applications in developing novel therapeutic agents from compounds with similar chemical structures (Liu, Liu, & Guo, 2001).

Mechanism of Action

Target of Action

The primary target of the compound 3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one is the enzyme Prolyl endopeptidase FAP . This enzyme plays a crucial role in the regulation of the activity of other proteins and peptides in the body, making it a key player in numerous biological processes .

Mode of Action

The compound this compound interacts with its target, Prolyl endopeptidase FAP, by binding to it . This binding can inhibit the activity of the enzyme, leading to changes in the regulation of other proteins and peptides that the enzyme would normally act upon .

Biochemical Pathways

The interaction of this compound with Prolyl endopeptidase FAP affects various biochemical pathways. The inhibition of this enzyme can lead to changes in the activity of other proteins and peptides, which can have downstream effects on numerous biological processes .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound shows modest oral bioavailability and is rapidly absorbed . It has a half-life of 131 hours . . These properties impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of the action of this compound are primarily due to its inhibition of Prolyl endopeptidase FAP. This can lead to changes in the activity of other proteins and peptides, affecting various biological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect how the compound interacts with its target and its overall effectiveness .

properties

IUPAC Name |

3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-2-14-7-5-13-10(11(14)16)15-6-3-4-9(12)8-15/h5,7,9H,2-4,6,8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAYDHRBZLIDLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C(C1=O)N2CCCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

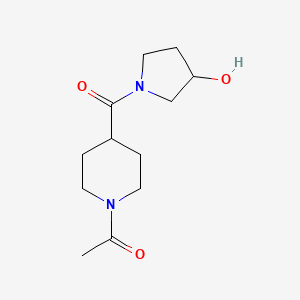

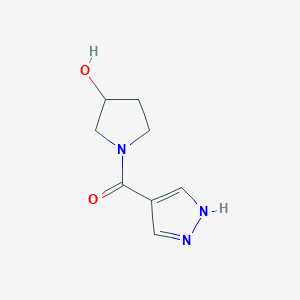

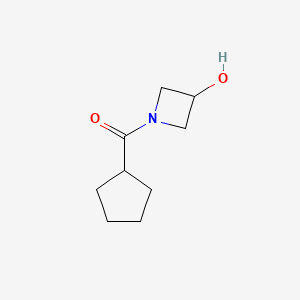

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Methylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468553.png)

![1-[(2,5-Dimethylphenyl)methyl]azetidin-3-ol](/img/structure/B1468558.png)

![1-[(3-Cyanophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468567.png)

![1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-ol](/img/structure/B1468571.png)